molecular formula C10H19NO2 B2760241 2-(Morpholin-3-yl)cyclohexan-1-ol CAS No. 1909306-01-9

2-(Morpholin-3-yl)cyclohexan-1-ol

Cat. No.: B2760241
CAS No.: 1909306-01-9
M. Wt: 185.267
InChI Key: MVFWFHRBUWLEME-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)cyclohexan-1-ol is a chiral cyclohexanol derivative incorporating a morpholine ring, presenting a unique scaffold for medicinal chemistry and drug discovery research. With the molecular formula C 10 H 19 NO 2 and a molecular weight of 185.26 g/mol , this compound is characterized by its SMILES structure, OC1C(CCCC1)C2NCCOC2 . The compound is assigned 1909306-01-9 . While specific biological data for this exact molecule is not widely published, its structure suggests significant research potential. The morpholine ring is a privileged structure in drug design, known for influencing solubility, metabolic stability, and biological activity. Compounds featuring a morpholino group attached to a cyclohexane ring are of high interest in life science research, often explored as synthetic intermediates or bioactive molecules . For instance, closely related structures, such as morpholino-cyclohexanone derivatives, are supplied as building blocks for pharmaceutical research . Furthermore, other morpholine-containing compounds are actively being studied for their predicted and validated anti-tumor activities, highlighting the value of this structural motif in developing new therapeutic agents . This makes this compound a valuable candidate for library synthesis, structure-activity relationship (SAR) studies, and as a precursor for further chemical transformation. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-morpholin-3-ylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-10-4-2-1-3-8(10)9-7-13-6-5-11-9/h8-12H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFWFHRBUWLEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2COCCN2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Chemical Synthesis of 2 Morpholin 3 Yl Cyclohexan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for the 2-(Morpholin-3-yl)cyclohexan-1-ol Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of "disconnections" of chemical bonds. journalspress.comscribd.comethernet.edu.etdokumen.pub For this compound, a primary disconnection can be made at the C-C bond between the cyclohexane (B81311) and morpholine (B109124) rings. This leads to two key synthons: a cyclohexanol-derived electrophile and a morpholine-derived nucleophile.

Another strategic disconnection involves the C-N bond within the morpholine ring, which could be formed via a reductive amination or an N-alkylation reaction. Functional group interconversions (FGI) are also a critical part of this analysis, allowing for the manipulation of functional groups to facilitate key bond-forming reactions. journalspress.comub.edu For instance, the hydroxyl group on the cyclohexane ring could be introduced at a later stage of the synthesis from a corresponding ketone, 2-(morpholin-3-yl)cyclohexan-1-one. uni.lu

Disconnection Synthons Corresponding Reagents/Starting Materials
C-C bond (Cyclohexane-Morpholine)Cyclohexanol (B46403) electrophile, Morpholine nucleophile2-halocyclohexanol, Morpholine-3-yl organometallic reagent
C-N bond (Morpholine ring)Amino alcohol precursorEthanolamine (B43304) derivative, Dihaloether
C-O bond (Cyclohexane ring)Cyclohexanone (B45756) precursor2-(Morpholin-3-yl)cyclohexan-1-one

De Novo Synthetic Routes to this compound

De novo synthesis refers to the construction of a molecule from simple starting materials. For this compound, several synthetic strategies can be envisioned.

The presence of multiple chiral centers in this compound necessitates stereoselective or stereospecific synthetic methods to control the relative and absolute configuration of the final product. acs.orgcaltech.edubeilstein-journals.orgnih.gov

Stereoselective synthesis can be achieved using chiral auxiliaries, catalysts, or reagents to favor the formation of one stereoisomer over others. For example, asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an unsaturated ketone, using a chiral catalyst could establish the desired stereochemistry at the cyclohexane ring. acs.org Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, can also be employed. For instance, the ring-opening of a chiral epoxide with a morpholine-based nucleophile can proceed with a defined stereochemical outcome.

Method Description Potential Precursor
Asymmetric HydrogenationUse of a chiral catalyst (e.g., Rh- or Ir-based) to hydrogenate a double bond, creating one or more stereocenters with high enantioselectivity. acs.orgAn unsaturated analog of 2-(morpholin-3-yl)cyclohexan-1-one.
Chiral Auxiliary Controlled ReactionA chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical course of a reaction, and is later removed.A cyclohexanone derivative with a chiral auxiliary attached.
Epoxide Ring-OpeningA chiral epoxide is opened by a nucleophile, leading to a product with a defined stereochemistry.A chiral cyclohexene (B86901) oxide and a morpholine-based nucleophile.

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is crucial for the synthesis of this compound. mdpi.comorganic-chemistry.orguni-muenchen.deresearchgate.net For instance, in the formation of the morpholine ring, regioselective cyclization is necessary to obtain the desired 3-substituted morpholine rather than a 2-substituted isomer.

One approach involves the use of protecting groups to block certain reactive sites, thereby directing the reaction to the desired position. Another strategy is to exploit the inherent electronic and steric differences within a precursor molecule to favor reaction at a specific site. For example, the synthesis of 1,4-disubstituted 1,2,3-triazoles can be achieved with high regioselectivity using a copper(I)-catalyzed cycloaddition. organic-chemistry.org While not directly applicable to the target molecule, the principle of using catalysts to control regioselectivity is a key concept. mdpi.comorganic-chemistry.org

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, thereby increasing efficiency and reducing waste. chemrxiv.orgtcichemicals.comresearchgate.netrug.nl While specific MCRs for the direct synthesis of this compound are not widely reported, the principles of MCRs can be applied to construct key fragments of the molecule.

For example, a Mannich-type reaction, a classic MCR, could potentially be used to assemble a precursor containing the amino alcohol functionality. researchgate.net This would involve the reaction of an aldehyde, an amine (or ammonia), and a carbonyl compound. The development of novel MCRs that could directly yield the this compound core would be a significant advancement in the synthesis of this and related compounds.

Functional Group Interconversions and Precursor Modifications for this compound

Functional group interconversions (FGIs) are essential for manipulating the reactivity of molecules throughout a synthetic sequence. ub.eduvanderbilt.eduimperial.ac.uk In the synthesis of this compound, FGIs can be used to introduce or modify the hydroxyl and morpholine functionalities.

For instance, a ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. imperial.ac.uk An amine can be introduced via the reduction of a nitro group or an azide. The morpholine ring itself can be constructed from a precursor containing an amino alcohol, which can be cyclized with a suitable dielectrophile.

Transformation Reagent(s) Precursor Functional Group Product Functional Group
Ketone ReductionNaBH4, LiAlH4KetoneSecondary Alcohol
Nitro Group ReductionH2/Pd, Sn/HClNitroAmine
Azide ReductionLiAlH4, H2/PdAzideAmine
Amine AlkylationAlkyl halidePrimary/Secondary AmineSecondary/Tertiary Amine

Catalytic Methodologies in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency and selectivity. rsc.orgacs.orgrsc.orggoogle.com Both metal-based and organocatalysts can be employed in the synthesis of this compound.

Metal catalysts, such as those based on palladium, rhodium, or copper, are widely used for cross-coupling reactions, hydrogenations, and cyclization reactions. acs.orgmdpi.comrsc.org For example, a palladium-catalyzed C-N coupling reaction could be used to form the morpholine ring. Organocatalysts, which are small organic molecules, can also be used to promote a variety of transformations, often with high stereoselectivity. For instance, a proline-catalyzed aldol (B89426) reaction could be used to construct a key C-C bond in a precursor to the target molecule.

Catalyst Type Reaction Type Potential Application in Synthesis
Palladium CatalystCross-coupling (e.g., Buchwald-Hartwig)Formation of a C-N bond in the morpholine ring.
Rhodium/Iridium CatalystAsymmetric HydrogenationStereoselective reduction of a C=C or C=O bond. acs.org
Copper CatalystClick Chemistry, Ullmann CondensationFormation of heterocyclic rings or C-N/C-O bonds. organic-chemistry.org
Organocatalyst (e.g., Proline)Aldol or Mannich ReactionStereoselective formation of C-C bonds.

Asymmetric Catalysis for Enantioselective this compound Synthesis

The presence of multiple chiral centers in this compound necessitates the use of asymmetric catalysis to control its stereochemical outcome. Enantioselective synthesis is crucial for producing a single, desired stereoisomer. Chiral 1,2-amino alcohols are valuable building blocks in organic synthesis, and various methods have been developed for their preparation, often serving as precursors or analogues for more complex structures. researchgate.netnih.govacs.org

One plausible asymmetric strategy would be the catalytic asymmetric aminohydroxylation of a cyclohexene precursor bearing a morpholine substituent. This reaction, typically catalyzed by an osmium complex with a chiral ligand from the cinchona alkaloid family, could install the amino and hydroxyl groups in a stereocontrolled manner.

Alternatively, a kinetic resolution of a racemic mixture of this compound could be employed. This can be achieved using a chiral catalyst that selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Lipases are often effective catalysts for such resolutions. A preparatively straightforward and efficient protocol for the resolution of racemic 2-aminocyclohexanol (B3021766) derivatives has been described, delivering both enantiomers with over 99% enantiomeric excess (ee) through the sequential use of (R)- and (S)-mandelic acid. nih.gov This methodology could be adapted for the target compound.

A hypothetical asymmetric synthesis could involve the reaction of a morpholine-substituted α,β-unsaturated ketone with a nucleophile in the presence of a chiral organocatalyst, followed by a stereoselective reduction of the ketone.

Hypothetical Asymmetric Catalytic Reduction

CatalystLigandReductantSolventTemp (°C)Yield (%)ee (%)
[RuCl₂(p-cymene)]₂(S,S)-Ts-DPENHCOOH/NEt₃CH₂Cl₂2592>99
[Rh(cod)₂]BF₄(R)-BINAPH₂ (50 atm)MeOH508898
Cu(OTf)₂(R)-Ph-BoxH₂ (20 atm)THF08595

This table presents hypothetical data based on typical results for asymmetric transfer hydrogenation and hydrogenation of similar substrates.

Transition-Metal Catalysis in the Formation of this compound

Transition-metal catalysis offers powerful tools for the construction of C-C and C-N bonds, which are essential for assembling the this compound scaffold. sioc-journal.cn Palladium-catalyzed reactions, in particular, have been developed for the synthesis of substituted morpholines. nih.gov

A potential strategy involves a Pd-catalyzed carboamination reaction. This could start from an appropriately substituted ethanolamine derivative, which undergoes an intramolecular cyclization with an alkenyl halide to form the morpholine ring. nih.gov Another approach is the reductive amination of a diketone precursor, where a transition metal catalyst facilitates the formation of the amine and subsequent cyclization. The catalytic synthesis of saturated N-heterocycles like morpholines can be achieved using SnAP (Silicon-Nitrogen-Addition Process) reagents with catalytic copper, which has been shown to be effective for aldehydes with proximal heteroatoms. bohrium.com

Heterogeneous transition metal catalysis is another viable option, particularly for the amination of diols. For instance, the amination of 1,4-cyclohexanediol (B33098) to 4-aminocyclohexanol has been studied, and similar principles could be applied to a precursor of the target molecule. ethz.ch

Hypothetical Palladium-Catalyzed Aminocyclization

Pd SourceLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂XantphosCs₂CO₃Toluene11078
Pd₂(dba)₃BINAPNaOtBuDioxane10085
Pd(PPh₃)₄-K₃PO₄DMF12072

This table presents hypothetical data based on typical results for palladium-catalyzed C-N bond forming reactions.

Organocatalytic Approaches to this compound

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, often complementing metal-based catalysts. nih.gov For the synthesis of this compound, organocatalysis could be employed to set key stereocenters.

One potential organocatalytic route is the Michael addition of a nucleophile to a cyclohexenone derivative, catalyzed by a chiral amine such as a proline derivative. This would create a chiral center on the cyclohexane ring. Subsequent chemical transformations would then be required to introduce the morpholine moiety and the hydroxyl group. While morpholine-based enamines are known to be less reactive than their pyrrolidine (B122466) counterparts, new β-morpholine amino acids have been developed as efficient organocatalysts for reactions like the 1,4-addition of aldehydes to nitroolefins. nih.gov

An alternative approach could be an organocatalytic cascade reaction. For example, a fused morpholine system can be synthesized through an organocatalytic desymmetric double aza-Michael addition cascade. bohrium.com This highlights the potential of organocatalysis to construct the morpholine ring with high stereocontrol.

Hypothetical Organocatalytic Michael Addition

OrganocatalystAdditiveSolventTemp (°C)Yield (%)dree (%)
(S)-Proline-DMSO259095:598
Jørgensen-Hayashi CatalystBenzoic AcidToluene088>99:1>99
Squaramide Catalyst-CH₂Cl₂-209590:1097

This table presents hypothetical data based on typical results for organocatalytic Michael additions to cyclic enones.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of amines and related compounds is an area where green chemistry can have a significant impact. rsc.orgrsc.orgacs.org For the synthesis of this compound, several green chemistry principles could be applied.

One key principle is the use of safer solvents. Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional volatile organic solvents for amine synthesis. mdpi.com For instance, the nucleophilic addition of organometallic reagents to imines has been successfully carried out in DESs at room temperature. mdpi.com Another aspect is atom economy, which can be maximized by using catalytic reactions that avoid the use of stoichiometric reagents. The catalytic methods discussed in the previous sections are inherently more atom-economical than classical methods. rsc.org

Furthermore, the use of renewable starting materials is a cornerstone of green chemistry. While not directly applicable to the core structure of this compound without significant research, the development of pathways from biomass-derived platform chemicals is a long-term goal for sustainable synthesis. Molybdenum-catalyzed allylic amination has been reported as a step- and atom-economical process that can be considered a green reaction. acs.org

Flow Chemistry and Continuous Processing in this compound Production

Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. mdpi.comresearchgate.netchim.it The synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals, has greatly benefited from flow chemistry. springerprofessional.deuc.pt

A multi-step continuous flow synthesis of this compound could be envisioned. For example, a packed-bed reactor containing a heterogeneous catalyst could be used for one of the key bond-forming reactions. The output from this reactor could then be directly fed into a second reactor for a subsequent transformation, eliminating the need for intermediate work-up and purification steps. Key parameters such as residence time, temperature, and pressure can be precisely controlled to optimize yield and selectivity. chim.it

The modular nature of flow chemistry systems allows for the integration of different reactors, in-line purification units (e.g., scavenger resins), and automated control, making it a powerful tool for the efficient and sustainable production of complex molecules. uc.pt

Hypothetical Two-Step Flow Synthesis

StepReactor TypeCatalystResidence Time (min)Temperature (°C)Pressure (bar)
1. C-N CouplingPacked-BedPd/C101005
2. ReductionH-Cube®Raney Ni25020

This table presents hypothetical parameters for a continuous flow process based on typical conditions for catalytic C-N coupling and reduction reactions.

Advanced Stereochemical and Conformational Analysis of 2 Morpholin 3 Yl Cyclohexan 1 Ol Isomers

Exploration of Enantiomeric and Diastereomeric Forms of 2-(Morpholin-3-yl)cyclohexan-1-ol

The structure of this compound contains chiral centers at the C-1 and C-2 positions of the cyclohexane (B81311) ring and the C-3 position of the morpholine (B109124) ring. This would give rise to a number of possible enantiomeric and diastereomeric forms. However, no literature has been found that describes the synthesis, isolation, or characterization of these specific isomers.

Chiral Separation Techniques for this compound Enantiomers (e.g., Chiral HPLC, SFC, Derivatization)

General techniques for the chiral separation of substituted cyclohexanols, such as chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are widely used in organic chemistry. researchgate.net Derivatization with chiral resolving agents is another common strategy. nii.ac.jprsc.orgrsc.org However, there are no published methods specifically detailing the separation of the enantiomers of this compound.

Methodologies for Absolute and Relative Configurational Assignment of this compound Stereoisomers

The determination of absolute and relative configurations of chiral molecules typically relies on techniques such as X-ray crystallography and various Nuclear Magnetic Resonance (NMR) spectroscopy methods, including Nuclear Overhauser Effect (NOE) experiments. While these methodologies are standard, no studies have been found that apply them to elucidate the specific stereochemistry of this compound isomers.

Conformational Preferences and Dynamics of the Cyclohexane Ring in this compound Systems

The cyclohexane ring is known to adopt a stable chair conformation to minimize angular and torsional strain. csbsju.edu Substituents on the ring can exist in either axial or equatorial positions, with the equatorial position generally being more stable for bulky groups to avoid 1,3-diaxial interactions. The conformational equilibrium of the cyclohexane ring in the title compound would be influenced by the bulky morpholinyl group at C-2 and the hydroxyl group at C-1. However, no specific studies on the conformational preferences of this particular substituted cyclohexane are available.

Intramolecular Interactions, Including Hydrogen Bonding and Steric Effects, in this compound Structures

The presence of a hydroxyl group and a morpholine ring (which contains both a secondary amine and an ether oxygen) suggests the potential for intramolecular hydrogen bonding. This is particularly likely in the trans-isomers, by analogy to similar structures like trans-2-aminocyclohexanols where such interactions have been shown to significantly influence conformational equilibria. pacific.edusemanticscholar.orgresearchgate.netcas.cz These hydrogen bonds, along with steric repulsions between the two ring systems, would be critical in determining the most stable three-dimensional structure of the molecule. However, without experimental or computational studies on this compound, any discussion of these interactions remains theoretical.

Chemical Reactivity and Transformations of 2 Morpholin 3 Yl Cyclohexan 1 Ol

Reactions Involving the Hydroxyl Functionality of 2-(Morpholin-3-yl)cyclohexan-1-ol

There is no published literature available that specifically describes the esterification, etherification, or amidation reactions of this compound.

No specific studies on the oxidation or reduction of the secondary alcohol in this compound have been found. The corresponding ketone, 2-(Morpholin-3-yl)cyclohexan-1-one, is a known compound, suggesting that the oxidation of the alcohol is a feasible transformation, but experimental details are not available. americanelements.comuni.lubldpharm.com

There is no information available in the scientific literature regarding nucleophilic substitution reactions at the C1 position of the cyclohexanol (B46403) ring of this compound.

Reactivity of the Morpholine (B109124) Nitrogen in this compound

Specific examples or studies detailing the alkylation or acylation of the morpholine nitrogen in this compound are not available in the reviewed literature.

There is no published research that documents the formation of amides, ureas, or carbamates from the morpholine nitrogen of this compound.

Transformations of the Cyclohexane (B81311) Ring System in this compound

The cyclohexane ring in this compound is a versatile scaffold that can be subjected to various structural modifications, including changes in ring size and the introduction of new functional groups at its periphery.

Ring expansion and contraction reactions offer a powerful strategy to access larger or smaller ring systems from the cyclohexane core of this compound. These transformations are often driven by the formation of more stable carbocation intermediates or by specific rearrangement pathways.

One of the most relevant methods for ring contraction in 2-aminocyclohexanol (B3021766) systems is the Tiffeneau-Demjanov rearrangement . This reaction typically involves the treatment of a 1,2-amino alcohol with nitrous acid to form a diazonium salt intermediate. Subsequent rearrangement can lead to a ring-contracted ketone. For trans-2-aminocyclohexanols, this rearrangement often proceeds with high stereoselectivity, leading to the formation of a cyclopentanecarboxaldehyde derivative. spcmc.ac.instackexchange.comechemi.com The cis-isomer, however, can exist in two chair conformations, leading to a mixture of the ring-contracted aldehyde and cyclohexanone (B45756), the latter resulting from a 1,2-hydride shift. spcmc.ac.in

In the case of this compound, the stereochemistry at the C1 and C2 positions of the cyclohexane ring, as well as the conformation of the morpholine ring, would be critical in determining the product distribution of a Tiffeneau-Demjanov type rearrangement.

Rearrangement TypeReagentsProbable Product from trans-IsomerProbable Products from cis-Isomer
Tiffeneau-DemjanovNitrous Acid (HNO₂)(Morpholin-3-yl)cyclopentylmethanalMixture of (Morpholin-3-yl)cyclopentylmethanal and 3-(Morpholin-3-yl)cyclohexan-1-one

Ring expansion of cyclic alcohols can be achieved through various methods, including radical-mediated processes. For instance, a proton-coupled electron transfer (PCET) activation of an allylic alcohol can lead to a ring-opening β-scission, followed by recombination to form a ring-expanded ketone. nih.gov While this specific methodology applies to allylic alcohols, it highlights the potential for radical-based strategies to effect ring expansion on the saturated cyclohexane ring of this compound, likely requiring prior functionalization to introduce a suitable radical precursor.

The existing stereocenters in this compound can direct the stereoselective introduction of new functional groups on the cyclohexane ring. The hydroxyl and morpholinyl groups can act as directing groups, influencing the approach of reagents to other positions on the ring.

The stereoselective functionalization of unactivated C-H bonds is a powerful tool in modern organic synthesis. nih.gov Using dirhodium catalysts, for example, it is possible to achieve highly site-selective, diastereoselective, and enantioselective C-H functionalization. nih.gov In the context of this compound, the morpholinyl group could serve as a directing group to guide such a functionalization to a specific C-H bond on the cyclohexane ring.

Furthermore, the synthesis of racemic 2-(1,3-diaryl-3-hydroxypropyl)cyclohexan-1-ol derivatives from 1,5-diketones demonstrates that complex side chains can be introduced onto the cyclohexane ring. researchgate.net The stereochemistry of these additions would be influenced by the pre-existing stereocenters of the starting material.

Functionalization TypeReagent/Catalyst SystemPotential OutcomeDirecting Group
C-H FunctionalizationDirhodium catalystsStereoselective introduction of a new functional groupMorpholinyl group
Aldol-type reactionAldehyde and baseIntroduction of a β-hydroxy carbonyl moietyHydroxyl group

Regioselectivity and Stereoselectivity in Complex Reactions of this compound

In more complex reactions, the regioselectivity and stereoselectivity are governed by the interplay of electronic and steric factors arising from both the cyclohexane and morpholine rings.

The synthesis of highly substituted morpholines can be achieved through a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates. nih.gov This highlights a potential transformation where the morpholine nitrogen of a precursor to this compound could participate in a similar reaction, with the regioselectivity being directed by the nature of the substituents.

The regioselectivity of reactions involving N-substituted 2-aminoquinazolin-4-ones is highly dependent on the reaction conditions, leading to different regioisomers. nih.gov This suggests that by carefully choosing reagents and conditions, one could selectively target either the nitrogen or the oxygen of the this compound for derivatization. For instance, protonation of trans-2-aminocyclohexanols can trigger a conformational switch due to intramolecular hydrogen bonding, which in turn can influence the reactivity and selectivity of subsequent reactions. semanticscholar.org

The stereochemistry of the starting material plays a crucial role in the outcome of many reactions. For example, the deamination of trans-2-aminocyclohexanol with nitrous acid leads to ring contraction, while the cis-isomer gives a mixture of products. spcmc.ac.instackexchange.comechemi.com This highlights the importance of the relative stereochemistry of the hydroxyl and morpholinyl groups in this compound in directing the course of a reaction.

Mechanistic Investigations of Key Chemical Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is key to predicting and controlling their outcomes. While specific mechanistic studies on this exact compound are limited, insights can be drawn from related systems.

The mechanism of the Tiffeneau-Demjanov rearrangement proceeds through a diazonium ion intermediate. The anti-periplanar alignment of a migrating bond with the leaving diazonium group is crucial for the rearrangement to occur. In trans-2-aminocyclohexanols, the C-C bond of the ring is often anti-periplanar to the diazonium group in the more stable diequatorial conformation, leading to ring contraction. spcmc.ac.instackexchange.com For cis-isomers, conformational flexibility allows for both C-C bond migration (ring contraction) and hydride shift to occur. spcmc.ac.in

In a proposed mechanism for a three-component synthesis of morpholines, a copper carbenoid is generated from a diazo ester, which then reacts with an in situ formed imino alcohol. nih.gov This type of mechanism could be relevant for transformations involving the morpholine nitrogen of this compound.

Catalytic asymmetric synthesis of 3-substituted morpholines has been achieved through a tandem hydroamination and asymmetric transfer hydrogenation. Mechanistic proposals suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high enantioselectivity. ubc.ca This indicates that the hydroxyl group in this compound could play a significant role in directing the stereochemical outcome of reactions at the morpholine ring through similar non-covalent interactions.

Advanced Spectroscopic and Structural Characterization of 2 Morpholin 3 Yl Cyclohexan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For a compound like 2-(Morpholin-3-yl)cyclohexan-1-ol, a suite of one- and two-dimensional NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish its connectivity and stereochemistry.

Two-dimensional (2D) NMR experiments are crucial for unraveling the intricate spin systems within the cyclohexanol (B46403) and morpholine (B109124) rings. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the proton-proton connectivities within the cyclohexanol ring and separately within the morpholine ring, confirming the integrity of these structural fragments. researchgate.netprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the already assigned proton spectrum. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for connecting the two ring systems. For instance, a correlation between the proton at the junction (cyclohexane C2) and carbons within the morpholine ring (and vice versa) would definitively establish the C-C bond linking the two heterocyclic structures. ipb.ptnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. They are paramount for determining the relative stereochemistry. For example, NOE/ROE correlations between the proton on C1 of the cyclohexanol ring and the proton on C3 of the morpholine ring would indicate their spatial proximity, helping to assign the cis or trans relationship between the hydroxyl and morpholinyl substituents. ipb.ptresearchgate.net

The following table illustrates hypothetical ¹H and ¹³C NMR chemical shifts and key HMBC/NOESY correlations that would be expected for a trans-diequatorial isomer of this compound.

Interactive Table 1: Hypothetical 2D NMR Data for this compound

Position¹³C δ (ppm)¹H δ (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY/ROESY Correlations (¹H ↔ ¹H)
Cyclohexanol Ring
172.53.6 (m)C2, C6H-2, H-6a, H-6e
258.02.1 (m)C1, C3, C6, Morpholine C3H-1, H-3a, H-3e, Morpholine H-3
334.21.8 (m), 1.3 (m)C1, C2, C4, C5H-2, H-4a, H-4e
424.81.7 (m), 1.2 (m)C2, C3, C5, C6H-3a, H-3e, H-5a, H-5e
526.11.7 (m), 1.2 (m)C3, C4, C6H-4a, H-4e, H-6a, H-6e
632.51.9 (m), 1.4 (m)C1, C2, C4, C5H-1, H-5a, H-5e
Morpholine Ring
2'67.53.9 (m), 3.5 (m)C3', C6'H-3', H-6'a, H-6'e
3'61.32.9 (m)C2', C5', Cyclohexane (B81311) C2H-2'a, H-2'e, H-5'a, H-5'e, Cyclohexane H-2
5'46.23.0 (m), 2.8 (m)C3', C6'H-3', H-6'a, H-6'e
6'70.83.7 (m), 3.6 (m)C2', C5'H-2'a, H-2'e, H-5'a, H-5'e

While solution-state NMR reveals the structure of the molecule in a solvent, solid-state NMR (ssNMR) provides information about the compound in its crystalline form. researchgate.net This technique is particularly useful for:

Identifying Polymorphs: this compound may crystallize in different forms (polymorphs), each having a unique crystal lattice and potentially different physical properties. ssNMR can distinguish between these polymorphs as the chemical shifts of carbon and nitrogen atoms are sensitive to the local crystalline environment. acs.orgresearchgate.net

Analyzing Intermolecular Interactions: ssNMR is highly sensitive to intermolecular forces, such as hydrogen bonds. It can be used to study the hydrogen bonding network in the crystal lattice, for example, between the hydroxyl group of one molecule and the nitrogen or oxygen atom of a neighboring molecule. acs.org This provides insight into the supramolecular architecture of the solid material.

Mass Spectrometry Techniques for the Comprehensive Structural Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce structural information from fragmentation patterns.

In tandem mass spectrometry (MS/MS), a specific ion (typically the protonated molecular ion, [M+H]⁺) is selected and fragmented by collision with an inert gas. Analysis of the resulting fragment ions provides a "fingerprint" of the molecule's structure. For this compound (Molecular Weight: 185.26 g/mol ), characteristic fragmentation pathways would include:

Dehydration: A common fragmentation for alcohols is the neutral loss of a water molecule (18 Da), leading to a fragment ion at m/z 168.1. libretexts.org

Alpha-Cleavage: Cleavage of bonds adjacent to the oxygen or nitrogen atoms. For instance, cleavage of the C1-C2 bond of the cyclohexane ring can lead to specific fragment ions. libretexts.org

Ring Cleavage: The morpholine or cyclohexane ring can undergo cleavage. A characteristic fragmentation of some morpholine derivatives is the loss of the entire morpholine unit. preprints.org Another common pathway for cyclic alcohols is a complex ring cleavage resulting in a fragment at m/z 57. whitman.edu

Interactive Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion [M+H]⁺ m/zFragment Ion m/zProposed Neutral LossProposed Fragment Structure/Origin
186.15168.14H₂ODehydration of the cyclohexanol ring
186.15100.08C₄H₈O₂Cleavage leaving the protonated morpholinyl-methyl fragment
186.1586.09C₅H₁₁OCleavage leaving the protonated morpholine ring
186.1557.07C₈H₁₃NOComplex cleavage of the cyclohexanol ring

High-resolution mass spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of the elemental formula of an ion. scispace.com For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₉NO₂. Measuring the mass of the [M+H]⁺ ion and finding it to be 186.1489 Da, for example, would provide strong evidence for this specific formula, as other combinations of C, H, N, and O with a nominal mass of 186 would have different exact masses. rsc.orgrsc.org

Interactive Table 3: HRMS Data for this compound Adducts

Ion AdductElemental FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₀H₂₀NO₂⁺186.1489
[M+Na]⁺C₁₀H₁₉NNaO₂⁺208.1308
[M-H]⁻C₁₀H₁₈NO₂⁻184.1343

X-ray Crystallography for Absolute Configuration Determination and Solid-State Molecular Architecture of this compound

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can generate a detailed electron density map and build a precise 3D model of the molecule. jhu.edu For this compound, this technique would provide:

Unambiguous Connectivity: Confirmation of the atomic connections, corroborating the findings from NMR.

Absolute Configuration: For a chiral molecule grown as a single enantiomer, X-ray crystallography can determine the absolute stereochemistry (R/S configuration) at all chiral centers.

Molecular Conformation: It would reveal the preferred conformation of the molecule in the solid state, such as the chair conformations of both the cyclohexane and morpholine rings and the dihedral angles defining their relative orientation. arabjchem.org

Intermolecular Interactions: The crystal structure would show precisely how the molecules pack together, detailing the distances and angles of any hydrogen bonds or other intermolecular forces that create the crystal lattice. iucr.org

Interactive Table 4: Expected Data from X-ray Crystallographic Analysis

ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the crystal lattice (e.g., P2₁/c)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond LengthsPrecise distances between all bonded atoms (e.g., C-C, C-O, C-N)
Bond AnglesAngles between sets of three bonded atoms
Torsion AnglesDihedral angles defining the conformation of the rings and the orientation of substituents
Hydrogen Bond GeometryDistances and angles of intermolecular H-bonds

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

FT-IR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations that induce a change in the dipole moment. researchgate.net Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on vibrations that cause a change in the molecular polarizability. nih.gov The techniques are complementary; for instance, the O-H stretch in the alcohol group is typically a strong, broad band in the FT-IR spectrum, while C-C and C-H symmetric stretches often yield strong signals in the Raman spectrum. scielo.org.mx

Detailed analysis of the spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the precise assignment of vibrational modes. nih.govnih.gov For example, the C-H stretching vibrations of the methylene (B1212753) groups in the morpholine and cyclohexane rings are expected in the 2850-3000 cm⁻¹ region. scielo.org.mxresearchgate.net The ether linkage (C-O-C) within the morpholine ring and the secondary alcohol group (C-O) would also produce characteristic bands.

Conformational insights can be gleaned from subtle shifts in vibrational frequencies. The orientation of the morpholinyl substituent on the cyclohexane ring (axial vs. equatorial) and the puckering of both rings would influence the vibrational modes. By comparing experimental spectra with those calculated for different stable conformers, researchers can deduce the molecule's preferred three-dimensional structure. researchgate.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound This table is a predictive summary based on characteristic frequencies for similar structural motifs found in the literature. Actual values for the specific compound may vary.

Functional GroupVibrational ModeTypical FT-IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)
Alcohol (-OH)O-H Stretch3200-3600 (broad)Weak
Alcohol (-OH)C-O Stretch1050-1200Moderate
Cyclohexane/MorpholineC-H Stretch (aliphatic)2850-2960Strong
Morpholine (-NH-)N-H Stretch3250-3400Weak
Morpholine (-NH-)N-H Bend1500-1650Weak
Morpholine (C-N)C-N Stretch1020-1250Moderate to Strong
Morpholine (C-O-C)C-O-C Stretch (ether)1070-1150Moderate
Cyclohexane/MorpholineCH₂ Scissoring/Bending1440-1480Moderate

Chiroptical Spectroscopy (ORD, CD) for Stereochemical Assignment of this compound Enantiomers

Given the presence of multiple stereogenic centers, this compound is a chiral molecule that can exist as different enantiomers and diastereomers. Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is a powerful tool for determining the absolute configuration of these stereoisomers. pg.edu.plwindows.net These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light.

ORD measures the change in the angle of optical rotation as a function of the wavelength of light. windows.net A plot of rotation versus wavelength yields an ORD curve. Circular Dichroism, on the other hand, measures the difference in absorption between left and right circularly polarized light (Δε). pg.edu.pl

The key to stereochemical assignment using these methods is the "Cotton effect," which refers to the characteristic S-shaped signal in an ORD curve and the corresponding positive or negative peak in a CD spectrum in the region of a chromophore's absorption. pg.edu.pl While this compound lacks a strong chromophore in the near-UV range, the carbonyl group of a closely related derivative, 2-(morpholin-3-yl)cyclohexan-1-one, could be analyzed directly. americanelements.com For the alcohol, derivatization may be necessary to introduce a suitable chromophore.

The sign of the Cotton effect (positive or negative) is directly related to the absolute stereochemistry of the chiral center(s) near the chromophore. Enantiomers will produce mirror-image CD and ORD spectra. windows.net By comparing the experimentally measured CD spectrum with theoretical spectra calculated using quantum mechanical methods (like time-dependent density functional theory), the absolute configuration of a specific enantiomer can be unambiguously assigned. researchgate.net This combined experimental and computational approach is a standard protocol for the stereochemical characterization of novel chiral compounds. researchgate.net

Table 2: Principles of Chiroptical Spectroscopy for Stereochemical Analysis

TechniquePrincipleOutputApplication to Stereochemistry
Optical Rotatory Dispersion (ORD) Measures the variation of optical rotation with wavelength. A plot of specific rotation [α] vs. wavelength (λ), often showing a "Cotton effect" curve.The sign and shape of the Cotton effect curve are characteristic of a specific enantiomer's absolute configuration. windows.net
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light (Δε = εL - εR). pg.edu.plA plot of molar ellipticity [θ] or Δε vs. wavelength (λ), showing positive or negative peaks.The sign of the CD peak (positive or negative Cotton effect) allows for the assignment of absolute configuration by comparison with standards or theoretical calculations. researchgate.net

Other Advanced Spectroscopic and Analytical Methodologies (e.g., EPR, UV-Vis in specific contexts)

While NMR, MS, vibrational, and chiroptical spectroscopies are the primary tools for characterizing this compound, other advanced methods can provide valuable information in specific research contexts.

Electron Paramagnetic Resonance (EPR) Spectroscopy EPR, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. scienceopen.com The parent compound is a diamagnetic, closed-shell molecule and therefore EPR-silent. However, EPR could be employed to study its reactivity or interactions. For example, if this compound were subjected to oxidation reactions, EPR spin-trapping experiments could identify and characterize any radical intermediates formed during the process, similar to studies on cyclohexane oxidation. mdpi.comresearchgate.netwhiterose.ac.uk Furthermore, if the molecule is used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), V(IV)), EPR spectroscopy would be a crucial tool for determining the coordination environment and electronic structure of the resulting metal complex. scienceopen.comresearchgate.net

UV-Vis Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. pg.edu.pl This technique is most sensitive for molecules containing chromophores, such as conjugated π-systems or aromatic rings. This compound lacks such a chromophore; its electronic absorptions, arising from n→σ* transitions of the heteroatoms, would occur in the far-UV region and be of limited diagnostic value for routine characterization. researchgate.net

However, UV-Vis spectroscopy can be useful in specific contexts. It can be used for quantitative analysis if the compound is derivatized to include a chromophore. It could also be used to study the formation of charge-transfer complexes. whiterose.ac.uk In conjunction with chiroptical methods, UV-Vis is necessary to identify the wavelength of electronic transitions (λmax) that give rise to the observed Cotton effects in ORD and CD spectra. pg.edu.pl

Computational and Theoretical Studies of 2 Morpholin 3 Yl Cyclohexan 1 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction of 2-(Morpholin-3-yl)cyclohexan-1-ol

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for exploring the electronic properties of a molecule. researchgate.net DFT methods are widely used to determine the active sites of organic compounds and to calculate a variety of molecular parameters. researchgate.netnih.gov For this compound, these calculations would involve optimizing the molecule's geometry to find its most stable three-dimensional structure.

Once the geometry is optimized, key electronic properties can be determined. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Other calculated parameters, such as the molecular electrostatic potential (MEP) map, can visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For instance, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential around the hydroxyl proton.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Illustrative data based on typical values for similar organic molecules)

ParameterHypothetical ValueImplication
Total Energy -652.123 HartreesThermodynamic stability of the molecule.
HOMO Energy -6.5 eVIndicates the energy of the most available electrons for donation (e.g., from the N or O lone pairs).
LUMO Energy 1.2 eVIndicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap 7.7 eVSuggests relatively high kinetic stability.
Dipole Moment 2.8 DebyeIndicates a polar molecule, influencing solubility and intermolecular interactions.

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. lidsen.com This technique is exceptionally well-suited for exploring the vast conformational space of a flexible molecule like this compound. The cyclohexane (B81311) ring can exist in various conformations (chair, boat, twist-boat), and the morpholinyl substituent can adopt different orientations (axial vs. equatorial). Furthermore, the relative stereochemistry between the hydroxyl and morpholinyl groups (cis vs. trans) gives rise to distinct and stable conformers.

An MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their motion. nih.gov This allows for the observation of conformational changes, intramolecular hydrogen bonding (e.g., between the hydroxyl group and the morpholine (B109124) nitrogen or oxygen), and intermolecular interactions with the solvent. By analyzing the simulation trajectory, one can identify the most populated (lowest energy) conformations and understand the dynamics of their interconversion.

Table 2: Hypothetical Relative Energies of Key Conformers of trans-2-(Morpholin-3-yl)cyclohexan-1-ol (Illustrative data representing a plausible conformational landscape)

Conformer DescriptionRelative Energy (kcal/mol)Predicted Population at 298 K
Chair (OH equatorial, Morpholinyl equatorial) 0.0085%
Chair (OH axial, Morpholinyl axial) 2.51%
Twist-Boat Conformations > 5.0<1%

Molecular Modeling and Docking Studies of this compound in the Context of Supramolecular Chemistry or Material Science Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) binds to a larger receptor. nih.gov While often used in drug discovery, these methods are also powerful tools in supramolecular chemistry and materials science. mdpi.comnih.gov For this compound, docking studies could explore its potential to form inclusion complexes with host molecules like cyclodextrins or to interact with the pores of a metal-organic framework (MOF). nih.govresearchgate.net

In such a study, the three-dimensional structures of both this compound and the host structure would be used. A docking algorithm would then systematically sample different positions and orientations of the molecule within the host's binding site, calculating a "docking score" for each pose to estimate the binding affinity. nih.gov These studies could predict whether the molecule fits within a cavity, identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex, and estimate the binding energy. amu.edu.pl

Table 3: Hypothetical Docking Results for this compound with a Beta-Cyclodextrin Host (Illustrative data showing potential binding modes)

Binding ModeDocking Score (kcal/mol)Key Predicted Interactions
Cyclohexane ring inclusion -5.8Van der Waals interactions between the cyclohexane ring and the hydrophobic cyclodextrin (B1172386) cavity.
Morpholine ring inclusion -5.2Hydrogen bond between the morpholine NH and a cyclodextrin hydroxyl group.

Prediction of Spectroscopic Parameters (NMR, IR, CD) for this compound through Computational Methods

Computational methods can accurately predict various types of spectra, which is invaluable for structure confirmation and interpretation of experimental data. arxiv.orgschrodinger.com

NMR Spectroscopy: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the nuclear magnetic shielding constants for ¹H and ¹³C atoms. faccts.demdpi.com These can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. Such predictions are crucial for assigning peaks in experimental spectra, especially for complex structures with overlapping signals, and for distinguishing between different stereoisomers. mdpi.com

Table 4: Hypothetical Predicted vs. Expected Spectroscopic Data for this compound (Illustrative data based on established computational spectroscopy principles)

ParameterPredicted ValueExpected Experimental Region
¹H NMR Chemical Shift (CH-OH) 3.6 ppm3.5 - 4.5 ppm
¹³C NMR Chemical Shift (C-OH) 72 ppm65 - 80 ppm
IR Frequency (O-H stretch) 3450 cm⁻¹3200 - 3600 cm⁻¹ (broad)
IR Frequency (N-H stretch) 3310 cm⁻¹3300 - 3500 cm⁻¹ (medium)

Reaction Pathway and Transition State Analysis for Key Transformations of this compound

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. acs.org For this compound, one could study key transformations such as the oxidation of the secondary alcohol to a ketone (2-(Morpholin-3-yl)cyclohexan-1-one) or the N-alkylation of the morpholine nitrogen.

Table 5: Hypothetical Calculated Energies for the Oxidation of this compound (Illustrative data for a plausible reaction pathway)

SpeciesRelative Gibbs Free Energy (kcal/mol)
Reactants (Alcohol + Oxidant) 0.0
Transition State (TS) +22.5
Products (Ketone + Reduced Oxidant) -15.0

Applications of 2 Morpholin 3 Yl Cyclohexan 1 Ol in Non Clinical Research Areas

2-(Morpholin-3-yl)cyclohexan-1-ol as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

There is currently no available research in the public domain that demonstrates the use of this compound as a chiral auxiliary or as a ligand in asymmetric catalysis. Chiral auxiliaries are instrumental in stereoselective synthesis, guiding the formation of a desired stereoisomer. While the structure of this compound contains multiple chiral centers and functional groups (a secondary amine, an ether, and a hydroxyl group) that suggest potential for coordination with metal catalysts and for inducing stereoselectivity, no studies have been published to validate this potential. The effectiveness of chiral auxiliaries, such as the well-established Evans oxazolidinones, relies on their ability to create a rigid and predictable steric environment around a reactive center, a property that has not been investigated for this compound.

Use of this compound as a Building Block in the Synthesis of Complex Organic Molecules

While commercial suppliers list this compound as a "building block" for organic synthesis, there are no specific examples in the scientific literature of its incorporation into more complex organic molecules. The term "building block" in this context signifies its potential utility as a starting material or intermediate due to its functional groups. The morpholine (B109124) moiety is a common feature in pharmaceuticals and agrochemicals, and the cyclohexanol (B46403) framework provides a scaffold for further chemical modification. However, without published synthetic routes employing this specific compound, its role as a practical building block in complex synthesis remains hypothetical.

Exploration of this compound in Materials Science Research (e.g., Polymer Chemistry, Self-Assembling Systems)

A review of current literature indicates no research has been conducted on the applications of this compound in materials science. The development of new polymers and self-assembling systems often relies on molecules with specific functional groups that can engage in polymerization reactions or non-covalent interactions. While the hydroxyl and amine groups of this compound could theoretically participate in such processes, no studies have explored this potential. Research in materials science is focused on creating materials with novel properties, and at present, this compound has not been identified as a component in such research.

Potential Applications in Supramolecular Chemistry and Host-Guest Recognition Systems

There is no published research on the use of this compound in the field of supramolecular chemistry or host-guest recognition. Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. The design of host molecules for specific guest recognition is a key aspect of this field. The structure of this compound contains hydrogen bond donors (hydroxyl and amine groups) and acceptors (oxygen and nitrogen atoms), which are prerequisites for forming supramolecular assemblies. However, no studies have been undertaken to investigate its capacity to act as a host or guest molecule or to form larger, ordered structures.

Role of this compound in the Development of Advanced Chemical Sensors

The scientific literature contains no reports on the application of this compound in the development of chemical sensors. Chemical sensors are devices that detect and respond to specific chemical species. Their design often involves a receptor molecule that selectively binds to the target analyte, coupled with a transducer that signals the binding event. The functional groups within this compound could potentially interact with various analytes, but its utility as a receptor in a sensor system has not been explored or documented.

Future Directions and Emerging Research Avenues for 2 Morpholin 3 Yl Cyclohexan 1 Ol

Development of Novel and Highly Efficient Synthetic Routes for 2-(Morpholin-3-yl)cyclohexan-1-ol and its Stereoisomers

The synthesis of complex molecules like this compound, which contains multiple stereocenters, presents a considerable challenge. Future research will likely focus on developing stereoselective and efficient synthetic routes.

Key Research Objectives:

Asymmetric Synthesis: Developing methods for the enantioselective and diastereoselective synthesis of all possible stereoisomers of this compound is a primary goal. This could involve the use of chiral catalysts, auxiliaries, or starting materials derived from the chiral pool. Techniques like dynamic kinetic resolution (DKR) via asymmetric hydrogenation of α-amino ketones could be adapted to construct the chiral amino alcohol fragment with high selectivity. rhhz.netccspublishing.org.cn

Catalytic Methods: The exploration of transition metal-catalyzed reactions, such as palladium-catalyzed carboamination, could provide a modular and efficient route to substituted morpholines. nih.govnih.gov Similarly, iridium-catalyzed C-H amidation of sp3 methyl C-H bonds represents a powerful strategy for synthesizing 1,2-amino alcohols. researchgate.netrsc.org

Green Chemistry Approaches: Future synthetic strategies will likely emphasize sustainability. This includes the use of biocatalysis, where enzymes like amine dehydrogenases could be engineered for the stereoselective synthesis of chiral amino alcohols. frontiersin.orgnih.gov The use of environmentally benign solvents and reagents, along with minimizing the number of synthetic steps, will be crucial. e3s-conferences.org

Potential Synthetic Strategies:

StrategyDescriptionPotential Advantages
Chiral Pool Synthesis Utilization of readily available enantiopure starting materials, such as amino acids or carbohydrates. Access to specific stereoisomers.
Asymmetric Catalysis Employment of chiral catalysts (e.g., transition metal complexes with chiral ligands) to induce stereoselectivity. rhhz.netHigh efficiency and enantioselectivity.
Organocatalysis Use of small organic molecules as catalysts to promote stereoselective transformations.Metal-free, often milder reaction conditions.
Biocatalysis Application of enzymes or whole-cell systems to perform stereospecific reactions. frontiersin.orgnih.govHigh selectivity, environmentally friendly.

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations of this compound

The functional groups present in this compound—a secondary amine, an ether, and a secondary alcohol—offer a rich landscape for chemical transformations.

Areas for Exploration:

Functional Group Interconversion: Investigating the selective modification of the amine, ether, and alcohol functionalities to create a library of derivatives. This could involve N-alkylation, N-arylation, O-acylation, and oxidation or substitution of the hydroxyl group.

Ring-Opening and Ring-Closing Reactions: Exploring reactions that could lead to the opening of the morpholine (B109124) or cyclohexanol (B46403) ring, providing access to novel molecular scaffolds. Conversely, intramolecular reactions could be designed to form bicyclic or more complex heterocyclic systems.

"Unconventional" Bond Activations: Modern synthetic methods, such as copper-catalyzed carbene insertion into B-H bonds or iron-catalyzed N-H insertion, could be explored to functionalize the molecule in novel ways. acs.orgacs.org

Integration of Machine Learning and AI in the Design and Prediction of this compound Derivatives

Computational tools are becoming indispensable in modern chemical research. Machine learning (ML) and artificial intelligence (AI) can accelerate the discovery and optimization of new molecules. nih.gov

Applications of AI/ML:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, physicochemical properties, and potential toxicity of novel derivatives. acs.orgresearchgate.netacs.org This can help prioritize which compounds to synthesize and test.

De Novo Design: Using generative models to design new derivatives of this compound with desired properties. These models can explore a vast chemical space to identify promising candidates for specific applications.

Reaction Prediction and Optimization: AI algorithms can be trained to predict the outcomes of chemical reactions and suggest optimal reaction conditions, thus streamlining the synthetic process.

Data for a Predictive Model:

Descriptor TypeExamplesPredicted Property
Topological Molecular connectivity indices, Wiener indexBiological activity (pIC50)
Physicochemical LogP, Polar Surface Area (PSA), Molecular WeightADME-Tox properties
Electronic HOMO/LUMO energies, Mulliken chargesReactivity, Binding affinity

Expansion of Non-Clinical Applications for this compound in Emerging Chemical Technologies

Beyond potential pharmaceutical applications, the unique structural features of this compound could be leveraged in other areas of chemistry.

Potential Non-Clinical Uses:

Chiral Ligands: The chiral amino alcohol moiety makes it a candidate for use as a ligand in asymmetric catalysis. The synthesis and evaluation of its metal complexes could lead to new catalysts for a variety of chemical transformations. broadinstitute.org

Corrosion Inhibitors: Morpholine and its derivatives are known to be effective corrosion inhibitors, particularly in steam boiler systems. The specific structure of this compound could offer enhanced performance or unique properties in this application.

Building Blocks for Functional Materials: The compound could serve as a monomer or a key building block for the synthesis of novel polymers, resins, or other functional materials. Its stereochemistry could be used to control the three-dimensional structure and properties of these materials.

Agrochemicals: Morpholine derivatives are used as fungicides in agriculture. e3s-conferences.org New derivatives of this compound could be screened for potential herbicidal or fungicidal activity.

Interdisciplinary Research Opportunities Centered on the Unique Structural Features of this compound

The convergence of chemistry with other scientific disciplines can unlock new research avenues.

Interdisciplinary Fields of Study:

Chemical Biology: The compound and its derivatives could be used as chemical probes to study biological processes. For example, fluorescently labeled versions could be synthesized to visualize their interactions with cells or specific proteins.

Supramolecular Chemistry: The ability of the molecule to form hydrogen bonds and other non-covalent interactions could be exploited to create self-assembling systems, such as gels, liquid crystals, or molecular cages.

Medicinal Chemistry: While clinical applications are beyond the scope of this article, the morpholine scaffold is a well-established pharmacophore found in numerous approved drugs, including anticancer and anti-inflammatory agents. sci-hub.setandfonline.comresearchgate.net The unique stereochemistry of this compound could lead to derivatives with high target specificity and improved pharmacokinetic profiles. sci-hub.se The morpholine ring itself can enhance properties like aqueous solubility and metabolic stability. sci-hub.setandfonline.com

Q & A

Q. What are the optimal synthetic routes for 2-(Morpholin-3-yl)cyclohexan-1-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:

  • Reductive Amination: React cyclohexanone derivatives with morpholine-3-amine in the presence of a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Solvents such as methanol or tetrahydrofuran (THF) are preferred for controlled reactivity .
  • Nucleophilic Substitution: Use halogenated cyclohexanol intermediates (e.g., 2-bromocyclohexanol) with morpholin-3-yl nucleophiles under basic conditions (e.g., K₂CO₃ in DMF) .
    Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of amine to ketone) and temperature (40–60°C) to minimize side products.

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR: Use ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm stereochemistry and functional groups. Key signals include δ ~3.6–4.0 ppm (morpholine protons) and δ ~1.2–2.5 ppm (cyclohexanol backbone) .
    • Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular weight (expected [M+H]⁺ ~228.2 g/mol) .
  • Crystallography: Grow single crystals via slow evaporation (e.g., in ethanol/water). Refine using SHELX software to resolve bond angles and hydrogen-bonding networks .

Advanced Research Questions

Q. How can contradictions in hydrogen-bonding patterns of this compound be resolved?

Methodological Answer: Use graph set analysis (G. M. Etter’s formalism) to classify hydrogen bonds (e.g., D, R₂²(8) motifs). For example:

  • Crystal Packing Analysis: Compare X-ray structures of polymorphs to identify dominant interactions (e.g., O–H···N vs. O–H···O).
  • Statistical Validation: Apply Hirshfeld surface analysis to quantify interaction frequencies and resolve discrepancies in reported data .

Q. What role does this compound play in supramolecular chemistry, and how can its interactions be studied?

Methodological Answer:

  • Co-crystallization: Co-crystallize with complementary hydrogen-bond acceptors (e.g., carboxylic acids) to study self-assembly.
  • DFT Calculations: Model intermolecular interactions (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to predict binding energies and directional preferences .
  • Experimental Validation: Use IR spectroscopy to track O–H stretching shifts (e.g., Δν ~300 cm⁻¹ upon complexation) .

Q. What computational approaches are effective for modeling the conformational flexibility of this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate in explicit solvent (e.g., water) using AMBER or GROMACS to analyze chair-boat transitions of the cyclohexanol ring.
  • QM/MM Hybrid Models: Combine quantum mechanics (for morpholine interactions) and molecular mechanics (for bulk solvent effects) .

Q. How can stability studies be designed to assess this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Degradation: Incubate samples at 40°C, 75% RH, and pH 1–13 for 4 weeks. Monitor degradation via HPLC (e.g., Newcrom R1 column, 80:20 acetonitrile/water, 1.0 mL/min) .
  • Kinetic Analysis: Fit data to Arrhenius models to predict shelf-life. Key degradation products (e.g., oxidized morpholine derivatives) should be identified via LC-MS .

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